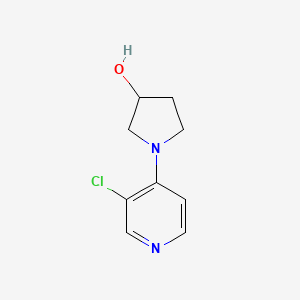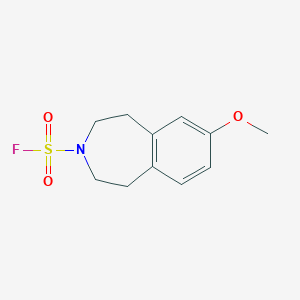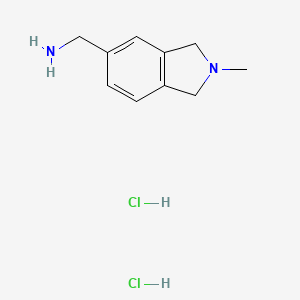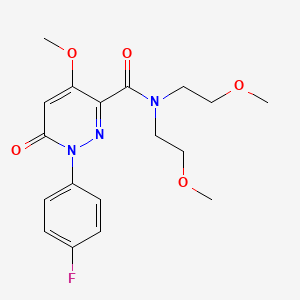![molecular formula C14H10N4O3 B2553384 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286696-96-5](/img/structure/B2553384.png)
2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one" is a derivative of the pyrido[2,3-d]pyrimidin-4-one family, which is a class of compounds known for various biological activities. While the specific compound is not directly studied in the provided papers, related derivatives have been synthesized and evaluated for their biological properties, such as aldose reductase inhibition, antibacterial activity, and potential as analgesic and anti-inflammatory agents .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives typically involves condensation reactions and can be catalyzed by various reagents. For instance, a novel derivative containing a triazolopyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . Another synthesis approach described the preparation of 4-substituted derivatives from arylidenemalononitriles and 6-aminothiouracil . These methods highlight the versatility in synthesizing pyrido[2,3-d]pyrimidin-4-one derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
Crystallography and spectroscopic techniques are commonly used to characterize the molecular structure of pyrimidinone derivatives. X-ray diffraction studies have confirmed the molecular structure of related compounds, revealing details such as crystal class, space group, and cell parameters . Spectroscopic techniques, including NMR and IR, provide further insights into the molecular structure and are essential tools for confirming the synthesis of such compounds .
Chemical Reactions Analysis
The reactivity of pyrido[2,3-d]pyrimidin-4-one derivatives can vary significantly depending on the substituents present on the pyrimidine ring. For example, the introduction of a nitro group can lead to significant changes in the electronic structure and reactivity of the compound . The presence of hydroxyl groups and their methylation status can also influence the activity of these compounds, as seen in their interactions with enzymes like aldose reductase .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the solubility, melting point, and stability of these compounds. Qualitative and quantitative analyses, including chromatographic and spectrophotometric methods, have been developed to assess these properties . Additionally, the presence of functional groups like nitro or amino groups can impart specific properties, such as antibacterial activity or the ability to form hydrogen-bonded networks in the crystalline state .
科学的研究の応用
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing pyranopyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidinones. These scaffolds are essential for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The development of these compounds, especially substituted derivatives, through one-pot multicomponent reactions, showcases the complexity and potential of these molecules in drug discovery and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Biological Evaluation of Pyrido[4,3‐d]pyrimidines
The synthesis of pyrido[4,3-d]pyrimidines and their biological evaluation reveal their potential in medicinal chemistry. These compounds, developed from pyridine and pyrimidines fusion, exhibit significant biological applications. The review underscores the importance of these molecules in future research, hinting at their versatility and potential utility in developing new therapeutic agents (Yadav & Shah, 2022).
Anti-inflammatory Activities of Pyrimidines
Pyrimidines demonstrate a wide range of pharmacological effects, including anti-inflammatory properties. Their effects are attributed to the inhibition of various inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α. This comprehensive review of recent developments in pyrimidine synthesis and their structure-activity relationships (SARs) provides insights into designing new pyrimidine analogs as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Optoelectronic Applications
Quinazolines and pyrimidines, including pyrido[4,3-d]pyrimidines, have found applications beyond medicinal chemistry, extending into optoelectronic materials. Their incorporation into π-extended conjugated systems highlights their value in creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes. This review emphasizes the potential of these heterocycles in developing advanced optoelectronic materials, showcasing the broad applicability of such compounds (Lipunova et al., 2018).
作用機序
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to target various proteins like tyrosine kinases , which play a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
Related compounds have been found to inhibit the activity of various tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is significant in signaling pathways within cells .
Biochemical Pathways
Related compounds have been found to affect pathways involving tyrosine kinases . These pathways are crucial for cell survival, growth, differentiation, and tumor formation .
Pharmacokinetics
Related compounds have been suggested to have good traditional drug-like properties .
Result of Action
Related compounds have been found to inhibit the growth of certain cell lines .
特性
IUPAC Name |
2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-16-13-12(3-2-8-15-13)14(19)17(9)10-4-6-11(7-5-10)18(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINSYSYFVFOCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)


![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)
![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)


![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)

![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)

![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)